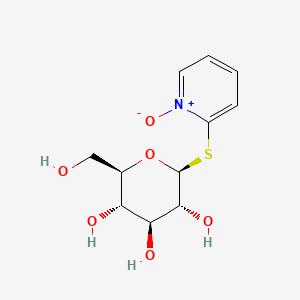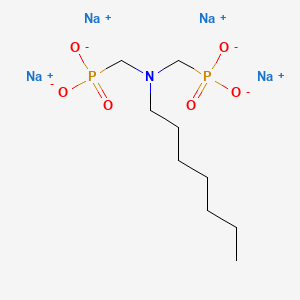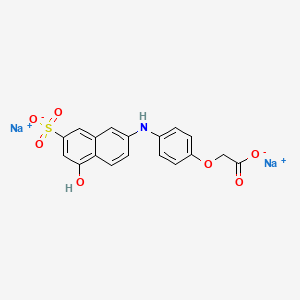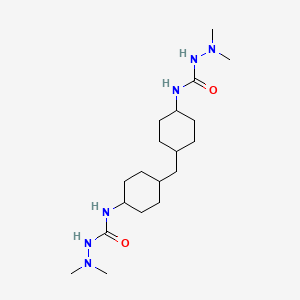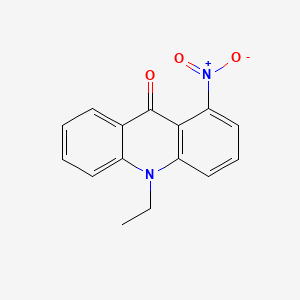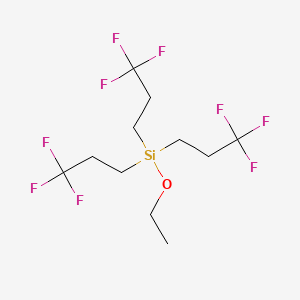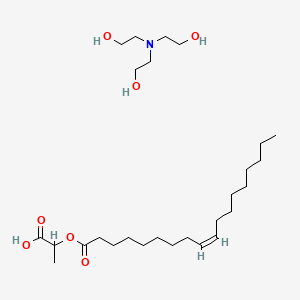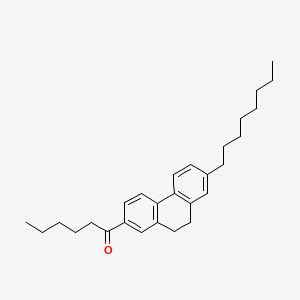
1-(9,10-Dihydro-7-octyl-2-phenanthryl)hexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9,10-Dihydro-7-octyl-2-phenanthryl)hexanone is an organic compound with the molecular formula C28H38O. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a hexanone group attached to the phenanthrene core.
Vorbereitungsmethoden
The synthesis of 1-(9,10-Dihydro-7-octyl-2-phenanthryl)hexanone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(9,10-Dihydro-7-octyl-2-phenanthryl)hexanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(9,10-Dihydro-7-octyl-2-phenanthryl)hexanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism by which 1-(9,10-Dihydro-7-octyl-2-phenanthryl)hexanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s phenanthrene core allows it to intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, its hexanone group can participate in various biochemical reactions, influencing metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1-(9,10-Dihydro-7-octyl-2-phenanthryl)hexanone can be compared with other phenanthrene derivatives, such as:
- 1-(9,10-Dihydro-7-octyl-2-phenanthryl)butanone
- 1-(9,10-Dihydro-7-octyl-2-phenanthryl)pentanone
These compounds share similar structural features but differ in the length of the alkyl chain attached to the phenanthrene core. The uniqueness of this compound lies in its specific alkyl chain length, which can influence its chemical reactivity and biological interactions .
Eigenschaften
CAS-Nummer |
54454-95-4 |
|---|---|
Molekularformel |
C28H38O |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
1-(7-octyl-9,10-dihydrophenanthren-2-yl)hexan-1-one |
InChI |
InChI=1S/C28H38O/c1-3-5-7-8-9-11-12-22-14-18-26-23(20-22)15-16-24-21-25(17-19-27(24)26)28(29)13-10-6-4-2/h14,17-21H,3-13,15-16H2,1-2H3 |
InChI-Schlüssel |
HSCQTNGOYBCGAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)C(=O)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


